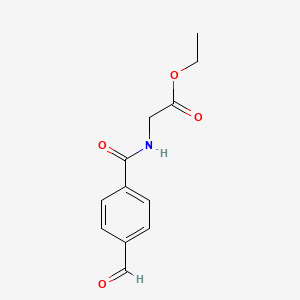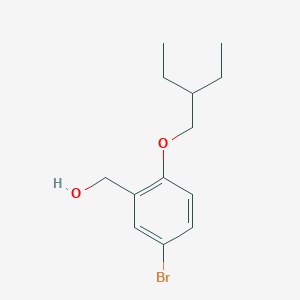
5-bromo-2-(2-ethylbutoxy)Benzenemethanol
Vue d'ensemble
Description
“5-bromo-2-(2-ethylbutoxy)benzenemethanol”, also known as BEMEBX, is an organic compound with the chemical formula C16H23BrO2. This compound is extensively researched in the fields of chemical synthesis and organic chemistry, as it possesses unique properties that are of interest to researchers .
Molecular Structure Analysis
The molecular formula of “5-bromo-2-(2-ethylbutoxy)benzenemethanol” is C13H19BrO2 . The molecular weight of this compound is 287.19 .
Applications De Recherche Scientifique
Synthesis and Characterization
- 5-bromo-2-(2-ethylbutoxy)Benzenemethanol derivatives have been synthesized and characterized for various applications. For instance, the synthesis of 3-bromomethyl-4-bromo-1,6-methano[10] annulene as a polycyclic compound showcases the chemical versatility of related bromomethyl benzenes in complex molecular structures (Sheng-li, 2010).
Biological Activity
- Bromophenols, similar in structure to 5-bromo-2-(2-ethylbutoxy)Benzenemethanol, isolated from marine algae like Rhodomela confervoides, have been studied for their antibacterial properties. These compounds exhibit significant activity against various bacterial strains, highlighting their potential in antimicrobial applications (Xu et al., 2003).
Antioxidant Properties
- Research on bromophenols from Rhodomela confervoides also demonstrates potent antioxidant activities, stronger than or comparable to certain controls like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests that derivatives of 5-bromo-2-(2-ethylbutoxy)Benzenemethanol could be explored for their antioxidant benefits in various applications, such as food preservation or in health supplements (Li et al., 2011).
Pharmaceutical Synthesis
- The compound has been used in the synthesis of various pharmaceutical intermediates. For example, its derivatives have been synthesized as part of a pathway to create novel non-peptide CCR5 antagonists, indicating potential applications in drug discovery (Bi, 2015).
Organic Chemistry Applications
- In the realm of organic chemistry, the compound and its derivatives are used in reactions like palladium-catalyzed carbonylation of arylmethyl halides, indicating its utility in complex chemical synthesis processes (Jones et al., 2005).
Propriétés
IUPAC Name |
[5-bromo-2-(2-ethylbutoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO2/c1-3-10(4-2)9-16-13-6-5-12(14)7-11(13)8-15/h5-7,10,15H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGZMSTXOLOXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC1=C(C=C(C=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1407135.png)



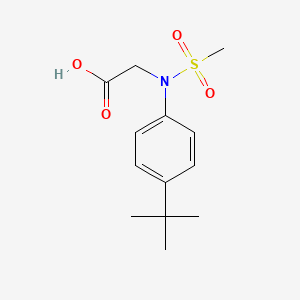
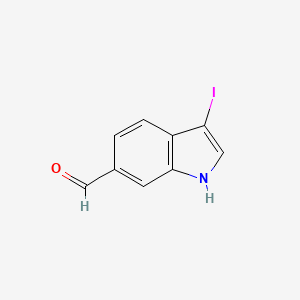
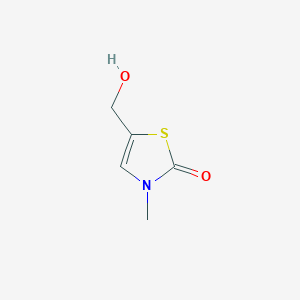
![7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1407148.png)
![tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate](/img/structure/B1407149.png)
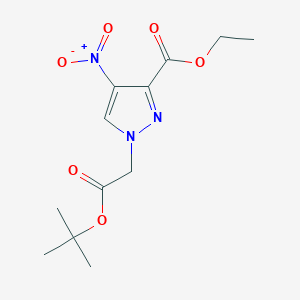
![4,4'-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole)](/img/structure/B1407154.png)
![2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1407155.png)
![tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate](/img/structure/B1407156.png)
